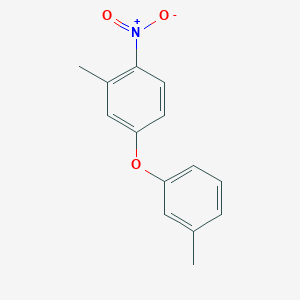
2-Methyl-1-nitro-4-(m-tolyloxy)benZene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-4-(3-methylphenoxy)-1-nitrobenzene is an aromatic compound that features a nitro group, a methyl group, and a phenoxy group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(3-methylphenoxy)-1-nitrobenzene typically involves the nitration of 2-methyl-4-(3-methylphenoxy)benzene. This can be achieved through the following steps:
Nitration Reaction: The starting material, 2-methyl-4-(3-methylphenoxy)benzene, is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the benzene ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-methyl-4-(3-methylphenoxy)-1-nitrobenzene.
Industrial Production Methods
In an industrial setting, the production of 2-methyl-4-(3-methylphenoxy)-1-nitrobenzene may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
2-methyl-4-(3-methylphenoxy)-1-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products
Reduction: 2-methyl-4-(3-methylphenoxy)-1-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids.
科学研究应用
2-methyl-4-(3-methylphenoxy)-1-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific biological pathways.
Materials Science: It is used in the design and synthesis of novel materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 2-methyl-4-(3-methylphenoxy)-1-nitrobenzene depends on its chemical reactivity and the functional groups present. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The phenoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.
相似化合物的比较
2-methyl-4-(3-methylphenoxy)-1-nitrobenzene can be compared with similar compounds such as:
2-methyl-4-(4-methylphenoxy)-1-nitrobenzene: Similar structure but with a different position of the methyl group on the phenoxy ring.
2-methyl-4-(3-chlorophenoxy)-1-nitrobenzene: Similar structure but with a chlorine atom instead of a methyl group on the phenoxy ring.
属性
分子式 |
C14H13NO3 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC 名称 |
2-methyl-4-(3-methylphenoxy)-1-nitrobenzene |
InChI |
InChI=1S/C14H13NO3/c1-10-4-3-5-12(8-10)18-13-6-7-14(15(16)17)11(2)9-13/h3-9H,1-2H3 |
InChI 键 |
PKTIYDXFDRXCGI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















